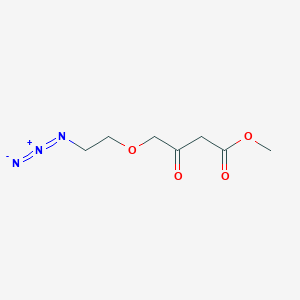
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester typically involves the reaction of a suitable precursor with azidoethanol under specific conditions. One common method involves the esterification of 4-(2-Azidoethoxy)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in bioconjugation techniques, where the compound is used to label or modify biomolecules. The ester group can undergo hydrolysis or transesterification, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Azidoethoxy)benzoic acid methyl ester
- Azido-dPEG®4-acid
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester stands out due to its unique combination of an azido group and a methyl ester group. This combination provides a versatile platform for various chemical transformations and applications. The presence of the azido group allows for efficient bioconjugation, while the ester group offers additional reactivity for further modifications.
Propriétés
Formule moléculaire |
C7H11N3O4 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 4-(2-azidoethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)4-6(11)5-14-3-2-9-10-8/h2-5H2,1H3 |
Clé InChI |
PGYPIHYREPVSRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)COCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


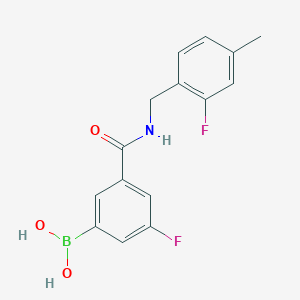
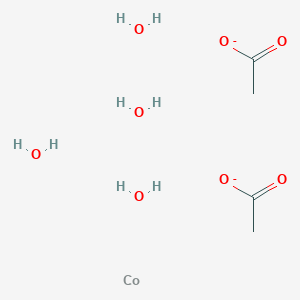
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
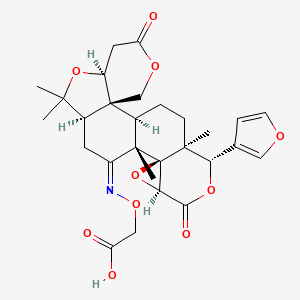
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

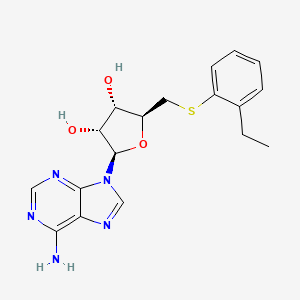
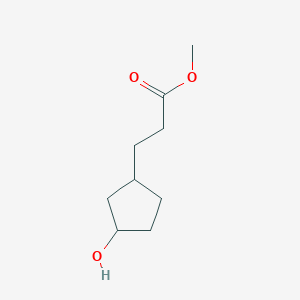
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
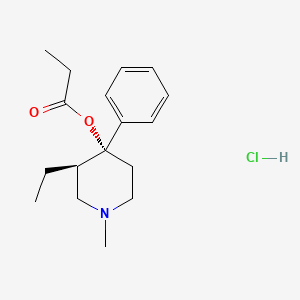
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)

